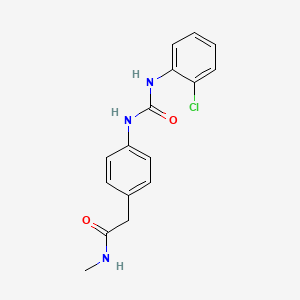

2-(4-(3-(2-chlorophenyl)ureido)phenyl)-N-methylacetamide

Descripción

Propiedades

IUPAC Name |

2-[4-[(2-chlorophenyl)carbamoylamino]phenyl]-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O2/c1-18-15(21)10-11-6-8-12(9-7-11)19-16(22)20-14-5-3-2-4-13(14)17/h2-9H,10H2,1H3,(H,18,21)(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCHYMLNNUVHOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-(2-chlorophenyl)ureido)phenyl)-N-methylacetamide typically involves the following steps:

Formation of the Ureido Linkage: The reaction between 2-chlorophenyl isocyanate and 4-aminophenyl-N-methylacetamide under controlled conditions forms the ureido linkage.

Coupling Reaction: The intermediate product is then subjected to a coupling reaction with appropriate reagents to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-(3-(2-chlorophenyl)ureido)phenyl)-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Anti-inflammatory Activity

Research indicates that compounds similar to 2-(4-(3-(2-chlorophenyl)ureido)phenyl)-N-methylacetamide exhibit significant anti-inflammatory properties. For instance, studies have demonstrated that related ureido compounds can effectively reduce inflammation while causing minimal gastric irritation compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin. These findings suggest a promising avenue for developing new anti-inflammatory agents with reduced side effects .

Analgesic Effects

The analgesic properties of this compound have been highlighted in various studies, where it was shown to alleviate pain in animal models. The analgesic effect is believed to be linked to its ability to inhibit specific pathways involved in pain signaling, thus providing a dual action of reducing both inflammation and pain .

Antimicrobial Activity

Emerging research has pointed towards the antimicrobial potential of ureido compounds. Specifically, derivatives of similar structures have demonstrated efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for these compounds suggest a robust antimicrobial profile, making them candidates for further development in treating infections .

Anti-inflammatory Efficacy

A study conducted on a series of ureido derivatives demonstrated that modifications to the chemical structure significantly enhanced their anti-inflammatory activity. The results indicated that specific substituents on the phenyl rings increased potency while minimizing side effects associated with gastric irritation .

Antimicrobial Efficacy

In vitro studies assessing the antimicrobial properties of related compounds revealed a strong correlation between structural features and biological activity. Modifications to the ureido group were found to enhance efficacy against gram-positive bacteria, indicating a potential for developing new antimicrobial agents based on this scaffold .

Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 2-(4-(3-(2-chlorophenyl)ureido)phenyl)-N-methylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Structural Features and Substituent Effects

The compound’s structural analogs vary in substituents on the phenyl ring, urea/amide linkages, and additional functional groups. Key comparisons include:

Key Observations :

- Metabolic Stability : N-methylation in the target compound reduces hydrolysis rates relative to unmethylated analogs like 2-chloro-N-(4-fluorophenyl)acetamide .

- Reactivity : Electron-withdrawing groups (e.g., nitro, sulfonyl) in ’s compound promote reactivity in nucleophilic substitution reactions, useful for synthesizing heterocycles .

Actividad Biológica

2-(4-(3-(2-chlorophenyl)ureido)phenyl)-N-methylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies that highlight its significance in pharmacological research.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Ureido group : Facilitates hydrogen bonding with biological macromolecules.

- Chlorophenyl moiety : Enhances hydrophobic interactions with protein targets.

- N-methyl group : Influences the compound's chemical reactivity and biological activity.

The biological activity of 2-(4-(3-(2-chlorophenyl)ureido)phenyl)-N-methylacetamide is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The ureido group enables the formation of hydrogen bonds, while the chlorophenyl component allows for interactions with hydrophobic pockets within proteins. This dual interaction can lead to modulation of enzyme or receptor activity, resulting in various biological effects, such as inhibition of specific ion channels or modulation of signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antiepileptic Potential : Studies have shown that derivatives similar to this compound can selectively block KCNT1 channels, which are implicated in certain forms of epilepsy. This suggests potential therapeutic applications for treating KCNT1-related neurological disorders .

- Antiviral Activity : Analogues of this compound have demonstrated effectiveness against human adenovirus (HAdV), particularly in immunocompromised patients. The mechanism involves targeting the HAdV DNA replication process, showcasing its potential in antiviral therapy .

- Cytotoxic Effects : Related compounds have been observed to exert cytotoxic effects on cancer cell lines, such as HepG2 cells, indicating potential applications in oncology. For instance, compounds with similar structures have shown IC50 values significantly lower than standard treatments like Sorafenib .

1. Antiepileptic Activity

A study examined the efficacy of a related compound in blocking KCNT1 channels. The results indicated that the compound could effectively reduce channel activity, suggesting its potential use as a targeted therapy for epilepsy caused by KCNT1 mutations.

| Compound | IC50 (μM) | Target |

|---|---|---|

| 2-Chlorophenyl Ureido Derivative | 0.5 | KCNT1 Channels |

| Loxapine | 4.0 | KCNT1 Channels |

2. Antiviral Efficacy

In vitro studies on HAdV indicated that specific analogues exhibited sub-micromolar potency against viral replication.

| Compound | IC50 (μM) | CC50 (μM) | SI (Selectivity Index) |

|---|---|---|---|

| Compound 15 | 0.27 | 156.8 | >100 |

| Niclosamide | 0.50 | 200.0 | 400 |

Q & A

Q. What are the common synthetic routes for 2-(4-(3-(2-chlorophenyl)ureido)phenyl)-N-methylacetamide?

The synthesis of this compound typically involves multi-step reactions, including:

- Substitution reactions : Reacting nitrobenzene derivatives with halogenated intermediates under alkaline conditions to introduce functional groups (e.g., pyridylmethoxy or chlorophenyl moieties) .

- Reduction steps : Using iron powder under acidic conditions to reduce nitro groups to amines, critical for forming aniline intermediates .

- Condensation reactions : Employing condensing agents (e.g., carbodiimides) to couple acetamide or cyanoacetamide moieties with aromatic amines .

Key challenges include optimizing reaction yields (reported as low as 2–5% in multi-step syntheses) and controlling regioselectivity in halogenated intermediates .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Spectroscopy : NMR (¹H/¹³C) confirms substituent positions and purity. For example, aromatic protons in the 2-chlorophenyl group resonate at δ 7.2–7.8 ppm, while methyl groups in acetamide appear near δ 2.1–2.3 ppm .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., exact mass ~370–400 g/mol for related acetamides) .

- X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.22 Å) and hydrogen-bonding networks (e.g., N–H···O interactions stabilizing crystal packing) .

Q. What safety protocols are essential when handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact, especially with chloro-substituted intermediates .

- Ventilation : Use fume hoods during reactions releasing volatile byproducts (e.g., acetic anhydride or halogens) .

- Waste disposal : Segregate halogenated waste and collaborate with certified disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can conflicting data in the literature regarding reaction yields be resolved?

- Parameter optimization : Systematic variation of catalysts (e.g., Pd/C vs. iron powder for nitro reductions) and solvents (polar aprotic vs. protic) to identify yield-limiting steps .

- Mechanistic studies : Use DFT calculations to model reaction pathways and identify intermediates prone to side reactions (e.g., hydrolysis of ureido groups) .

- Reproducibility checks : Validate reported protocols using in-line analytics (e.g., HPLC monitoring) to detect unaccounted impurities .

Q. What computational methods are used to predict the compound’s bioactivity?

- Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) using software like AutoDock. The chlorophenyl group’s hydrophobicity and acetamide’s hydrogen-bonding capacity are critical for binding affinity .

- QSAR modeling : Correlate substituent effects (e.g., Cl vs. F at the phenyl ring) with activity data from analogs to prioritize synthetic targets .

- ADMET prediction : Tools like SwissADME assess solubility (LogP ~2.5–3.0) and metabolic stability, guiding structural modifications .

Q. What strategies optimize low-yield steps in the synthesis process?

- Catalyst screening : Transition-metal catalysts (e.g., Pd(OAc)₂) for Ullmann couplings to improve aryl-urea formation efficiency .

- Microwave-assisted synthesis : Reduce reaction times for condensation steps (e.g., from 12 hrs to 30 mins) while maintaining yields >80% .

- Flow chemistry : Enhance heat/mass transfer in exothermic steps (e.g., nitro reductions) to minimize byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.